Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPZOLIIUOAEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256860 | |
| Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-51-5 | |
| Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104997-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromo-β-cyano-α-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate can be achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a base catalyst like sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production methods also focus on minimizing the use of toxic solvents and reagents to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines, including colorectal cancer (HCT-116) cells. The observed mechanisms include:
- Induction of apoptosis
- Cell cycle arrest at specific phases
In one study, treatment with the compound resulted in approximately 70% reduction in cell viability at a concentration of 25 µM over 48 hours . Flow cytometry analyses confirmed an increase in apoptotic cells, underscoring its potential as an anticancer agent.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies have demonstrated significant inhibition at low concentrations (e.g., 50 µg/mL), suggesting its potential utility in treating bacterial infections.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Condensation Reaction : Ethyl cyanoacetate reacts with 4-bromobenzaldehyde in the presence of a base (e.g., sodium ethoxide).
- Cyclization and Esterification : The reaction proceeds through cyclization to form the desired ester.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis, enabling the formation of various derivatives that can be further explored for different biological activities or chemical properties.
Antimicrobial Efficacy
A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition attributed to membrane disruption and interference with metabolic pathways.
Cytotoxicity Assessment
In cytotoxicity evaluations involving spirocyclic derivatives from similar structures, moderate selectivity toward cancer cells was observed. This suggests that this compound may exhibit similar apoptotic effects on cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromophenyl group can participate in aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate and Analogs
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| This compound | C₁₂H₁₀BrNO₃ | 4-BrPh, β-cyano, β-keto | High electrophilicity, cyclization-prone |
| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | C₁₁H₁₁BrO₃ | 3-BrPh, β-keto | Reduced steric hindrance, lower dipole |
| Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate | C₁₂H₁₀FNO₃ | 4-FPh, β-cyano, β-keto | Enhanced solubility, weaker EWG effect |
| Ethyl 4-(4-bromophenyl)-4-oxobutanoate | C₁₂H₁₃BrO₃ | 4-BrPh, γ-keto | Extended conjugation, slower reactivity |
| Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate | C₁₃H₁₁NO₃ | 4-MeOPh, α,β-unsaturated cyano | Conjugated system, UV activity |
Notes:
- Substituent Position : Para-substituted bromine (vs. meta in 3-bromo analogs) increases electronic asymmetry and dipole moments, influencing crystal packing and solubility .
- Functional Groups: The β-cyano group in the target compound enhances electrophilicity compared to non-cyano analogs (e.g., Ethyl 3-(4-bromophenyl)-3-oxopropanoate), facilitating nucleophilic attacks .
- Aromatic Moieties : Fluorophenyl derivatives exhibit higher solubility in polar solvents due to reduced hydrophobicity compared to bromophenyl analogs .
Cyclization Reactions
The target compound undergoes efficient cyclization with amines or hydrazines to form pyrrole or pyridine derivatives, driven by the electron-withdrawing bromine and cyano groups. In contrast, non-cyano analogs (e.g., Ethyl 4-(4-bromophenyl)-4-oxobutanoate) require harsher conditions for similar transformations .
Pharmacological Potential
- Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate () exhibits anti-inflammatory properties due to the chlorobenzyl group’s lipophilicity.
- Ethyl 3-amino-3-phenylpropanoate () is a precursor for GABA analogs, highlighting the role of amino substitutions in neuroactive drug design.
Physical Properties and Stability
Table 2: Comparative Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|
| This compound | N/A | N/A | 2.29 |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | N/A | N/A | 1.85 |
| Ethyl 4-(4-bromophenyl)-4-oxobutanoate | N/A | N/A | 3.12 |
Notes:
- LogP Values: The target compound’s lower LogP (2.29) compared to non-cyano bromophenyl analogs (e.g., 3.12 for Ethyl 4-(4-bromophenyl)-4-oxobutanoate) suggests improved aqueous solubility, beneficial for drug delivery .
- Stability: The cyano group increases susceptibility to hydrolysis under basic conditions, necessitating careful storage compared to more stable oxo analogs .
Biological Activity
Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group, a bromophenyl moiety, and an oxopropanoate functional group, suggests various mechanisms of action that may influence biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 308.15 g/mol. The presence of the bromine atom in the phenyl ring can enhance lipophilicity and alter the compound's interaction with biological targets.
The biological activity of this compound is believed to stem from several mechanisms:
- Electrophilic Interactions : The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems, such as amino acids in proteins.
- Binding Affinity : The bromophenyl group may enhance the compound's binding affinity to specific receptors or enzymes, influencing various biochemical pathways.
- Metabolic Stability : The oxopropanoate moiety can undergo hydrolysis, releasing active intermediates that may interact with cellular components.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential efficacy against various bacterial strains.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit tumor growth in vitro, possibly through apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
Research Findings
Recent studies have explored the biological activity of this compound through various assays and methodologies:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
-
Anticancer Study :
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis as indicated by increased cleavage of PARP and caspase-3 proteins. This suggests a promising avenue for further research into its anticancer potential. -
Antimicrobial Evaluation :
In vitro tests against various bacterial strains revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity, supporting the hypothesis that structural modifications can enhance efficacy.
Q & A
Q. Critical parameters :
- Temperature : Higher temperatures (80–100°C) accelerate acylation but may promote side reactions (e.g., decarboxylation).
- Catalyst concentration : Lewis acids (e.g., AlCl₃) at 10–15 mol% optimize electrophilic substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyanation efficiency .
Q. Purity optimization :
- Use column chromatography with gradient elution (hexane:EtOAc) for isolation.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the bromophenyl group (e.g., para-substitution via aromatic proton splitting patterns) and ester/ketone functionalities .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitrile absorption (~2200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (M.W. 312.14 g/mol) and isotopic patterns from bromine .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystallized .
How can researchers resolve contradictions in reported biological activities of bromophenyl-substituted propanoate derivatives?
Answer:
Contradictions often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative SAR studies : Systematically compare analogs (e.g., bromo vs. chloro substituents) using standardized assays (Table 1) .
- In vitro mechanistic assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate specific target interactions .
- Dose-response analysis : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature) to quantify potency variations .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Bromo | 12.3 ± 1.2 (Kinase X) | |
| 4-Chloro | 18.7 ± 2.1 (Kinase X) | |
| 4-Cyano | 8.9 ± 0.9 (Kinase X) |
What strategies optimize the regioselectivity in Friedel-Crafts acylations for synthesizing bromophenyl intermediates?
Answer:
- Directing groups : Introduce electron-donating groups (e.g., -OMe) ortho to the bromine to steer acylation to the para position .
- Solvent effects : Use low-polarity solvents (e.g., CH₂Cl₂) to favor electrophilic attack over nucleophilic side reactions .
- Catalyst modulation : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation .
How do electron-withdrawing substituents (e.g., cyano, bromo) influence the reactivity of the oxopropanoate core in nucleophilic additions?
Answer:
Electron-withdrawing groups (EWGs) increase the electrophilicity of the ketone carbonyl, enhancing nucleophilic attack rates. Key observations:
- Cyano group : Increases α-keto carbonyl reactivity by 3–5× compared to methyl substituents (kinetic studies in THF) .
- Bromine : Para-bromo substitution stabilizes the enolate intermediate, favoring conjugate additions (e.g., Michael acceptors) .
Q. Experimental validation :
- Conduct kinetic studies using UV-Vis spectroscopy to monitor enolate formation rates .
- Compare reaction yields with/without EWGs in Grignard or organozinc additions .
What computational methods are effective in predicting the binding modes of this compound with enzymatic targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., cytochrome P450) to identify binding pockets .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QM/MM calculations : Evaluate electronic interactions (e.g., H-bonding with active-site residues) .
Q. Key findings :
- The bromophenyl group participates in hydrophobic interactions with nonpolar enzyme regions .
- The cyano group forms weak hydrogen bonds with catalytic serine residues .
What are the critical considerations for solvent selection in the purification of this compound?
Answer:
- Solubility : Use a 3:1 hexane:EtOAc mixture to balance solubility and polarity .
- Crystallization : Recrystallize from ethanol at −20°C to isolate high-purity crystals .
- Degradation risks : Avoid protic solvents (e.g., MeOH) that may hydrolyze the ester moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
